Product packaging for Retrobradykinin(Cat. No.:)

Retrobradykinin

Cat. No.: B013361
M. Wt: 1060.2 g/mol
InChI Key: GTGQJSUCTOHANT-FDISYFBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Retro-Peptide Research

The concept of modifying peptide backbones to study their properties and enhance their stability has a history dating back several decades. Early work in retro-inverso peptides, which involve both sequence reversal and inversion of chirality, was reported in the mid-1970s by M. Goodman, who investigated the stereochemical and conformational properties of retro-inverso amide bonds. encyclopedia.pubnih.govacs.org This research aimed to understand the functional role of the amide bond and explore the potential of these modifications to create peptidomimetics with improved characteristics. nih.govnih.gov The revival of this field in the early 1980s led to new synthetic methods and a deeper understanding of the conformational and topological properties of retro-inverso modifications. nih.gov

Conceptual Framework of Sequence Reversal in Peptides

Sequence reversal in peptides involves synthesizing a peptide chain in the opposite direction to the natural N-terminus to C-terminus orientation. In a standard peptide, amino acids are linked by peptide bonds where the carboxyl group of one amino acid forms an amide bond with the amino group of the next. In a retro-peptide, the sequence of amino acids is read and synthesized from the C-terminus to the N-terminus of the original peptide. This results in a molecule with the same amino acid composition but a reversed connectivity.

Retro-inverso peptides take this concept further by also inverting the chirality of the amino acids from L to D. encyclopedia.pubnih.gov This dual modification aims to create molecules that present the same side-chain topology as the parent peptide while possessing a modified backbone that is often more resistant to enzymatic degradation. encyclopedia.pubnih.gov The reversed sequence and inverted chirality in retro-inverso peptides can influence their conformational preferences and interactions with biological targets. encyclopedia.pub While retro-inverso peptides aim to maintain similar side-chain arrays and sometimes similar structures to their parent molecules, their ability to fully adopt the parent peptide's 3D structure can vary and requires case-by-case evaluation. encyclopedia.pub

Sequence reversal is also utilized in computational methods, such as in proteomics for false discovery rate estimation in peptide spectral library searches. nist.govnih.govbiorxiv.org In these applications, reversing the amino acid sequence of peptides in a database (often excluding the C-terminal residue in tryptic peptides) creates a "decoy" database used to assess the likelihood of random matches. nist.gov

Significance of Retrobradykinin as a Model Compound in Peptide Science

This compound serves as a significant model compound in peptide science primarily due to its direct relationship to bradykinin (B550075), a well-characterized bioactive nonapeptide. Bradykinin has the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg and is involved in various physiological processes, including inflammation and vasodilation. nih.govresearchgate.net this compound, with the reversed sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (read in reverse), allows researchers to investigate the impact of peptide sequence directionality on biological activity and structural properties.

Studies comparing this compound to bradykinin have shown that despite having the same amino acid composition, this compound typically exhibits no significant kinin activity and can be used as a negative control for bradykinin in biological assays. invivochem.cndcchemicals.comtocris.commedchemexpress.com This lack of activity highlights the critical role of the specific amino acid sequence and peptide bond directionality in determining a peptide's biological function. researchgate.net The study of this compound, alongside bradykinin and other analogs, contributes to understanding the structure-activity relationships of peptides and the fundamental principles governing how peptide sequence translates into biological effect. researchgate.net

Detailed research findings on this compound often involve its synthesis and characterization, confirming its reversed sequence and analyzing its physical and chemical properties. invivochem.cnnih.govchemscene.com

Below is a table summarizing some key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₅₀H₇₃N₁₅O₁₁PubChem nih.gov
Molecular Weight1060.2 g/mol PubChem nih.gov
XLogP3-4.8PubChem nih.gov
PubChem CID12314906PubChem nih.gov

Further research findings on this compound often involve comparative studies with bradykinin to elucidate the importance of sequence in receptor binding and downstream signaling, although details on specific research findings beyond its lack of kinin activity as a negative control are less prominent in the provided search results. invivochem.cndcchemicals.comtocris.commedchemexpress.com However, the very observation that reversing the sequence abolishes the activity is a significant research finding in itself, underscoring the principle that biological activity is highly dependent on precise sequence and structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H73N15O11 B013361 Retrobradykinin

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQJSUCTOHANT-FDISYFBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1060.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Analog Development for Retrobradykinin

Strategies for All-L-Retrobradykinin Synthesis

The synthesis of all-L-retrobradykinin, composed entirely of L-amino acids in the reverse sequence of bradykinin (B550075), typically employs standard peptide synthesis techniques.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for assembling peptides by sequentially adding protected amino acids to a growing peptide chain anchored on an insoluble solid support, such as a resin bachem.com. This technique simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration bachem.com. SPPS is particularly well-suited for the synthesis of smaller amounts of peptides in the 10 to 50 amino acid range taylorfrancis.com. The process involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps bachem.com. Various resins and protecting group strategies (e.g., Fmoc or Boc chemistry) can be employed in SPPS bachem.comiris-biotech.de. Continuous flow SPPS, where the solid support is packed in a column and reagents are pumped through, is an adaptation suitable for Fmoc-based protocols bachem.com.

Solution-Phase Peptide Synthesis Techniques

Solution-Phase Peptide Synthesis (SolPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogeneous solution americanpeptidesociety.orgrsc.orgekb.eg. While SPPS has become prevalent, solution synthesis remains a preferred approach for the production of large quantities of shorter peptides, generally up to 15 amino acids in length taylorfrancis.com. This method allows for the use of stoichiometric amounts of reagents but often requires extensive isolation and purification of intermediates mdpi.com. Efficient coupling reagents are crucial in solution-phase synthesis to facilitate peptide bond formation with high efficiency and minimal epimerization americanpeptidesociety.orgmdpi.com. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), and active ester-based reagents like HOBt and HOAt are commonly used coupling agents in SolPPS americanpeptidesociety.org. Recent advancements include the use of reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) which promotes rapid and efficient coupling with water-soluble by-products mdpi.com.

Fragment Condensation Methodologies

Fragment condensation involves synthesizing protected peptide fragments separately and then coupling these fragments to form a larger peptide chain colab.ws. This strategy is particularly useful for the synthesis of longer peptides (20 to 45 amino acids) and can be performed in solution or on a solid support taylorfrancis.com. Fragment condensation on a solid support has been applied in the preparation of peptides, including bradykinin, where protected peptide fragments are coupled to a resin-bound peptide nih.gov. This approach can help minimize the accumulation of errors that can occur during stepwise synthesis of long peptides.

Synthesis of Retrobradykinin Analogs and Derivatives

The synthesis of this compound analogs and derivatives explores modifications to the amino acid sequence, stereochemistry, and peptide backbone to alter biological activity, stability, and other properties.

All-D-Retrobradykinin Synthesis

All-D-retrobradykinin is an analog where the amino acid sequence is reversed, and all the constituent amino acids are in the D-configuration colab.wsresearchgate.netannualreviews.orgwikidata.org. The synthesis of all-D-retrobradykinin involves the challenges associated with the availability and handling of D-amino acids colab.ws. Early work in the synthesis of all-D-isomers in the bradykinin series, including all-D-bradykinin and all-D-retro-bradykinin, was reported in the 1960s colab.wsresearchgate.netannualreviews.org. These syntheses involve incorporating D-amino acids into the peptide chain using established peptide synthesis techniques.

Retro-Inverso Peptide Modifications

Retro-inverso peptide modifications involve reversing the amino acid sequence and inverting the stereochemistry of the alpha-carbon atoms from L to D google.comlifetein.comncl.ac.uk. This results in a peptide where the direction of the peptide backbone is reversed, and the side-chain stereochemistry is maintained relative to the original L-peptide sequence lifetein.com. Retro-inverso modifications are a strategy to enhance peptide stability against enzymatic degradation while aiming to retain or mimic the biological activity of the parent L-peptide lifetein.comncl.ac.uknih.govnih.gov. The synthesis of retro-inverso peptides requires the incorporation of gem-diaminoalkyl residues and can involve complex synthetic strategies nih.gov. While the concept aims to preserve the spatial orientation of side chains, achieving conformational analogy between the original and retro-inverso peptide can be challenging and may require molecular modeling for strategic planning google.com. Partially modified retro-inverso analogs, where only a portion of the peptide is modified, have also been synthesized to improve properties like resistance to enzymatic cleavage nih.govnih.gov.

Site-Specific Amino Acid Substitutions in this compound Sequence Analogs

The study of this compound and its analogs often involves site-specific amino acid substitutions to understand the structural requirements for activity or to develop peptides with modified properties, such as increased stability or altered interactions with target molecules. While this compound itself lacks bradykinin-like activity, modifications to its sequence, or the study of analogs with reversed sequences compared to active peptides, can provide insights into peptide structure-activity relationships and the role of backbone directionality and side-chain presentation.

Research into peptide analogs, including those with reversed sequences or D-amino acid substitutions (retro-inverso analogs), highlights the importance of side-chain orientation for biological activity researchgate.netnih.gov. Retro-inverso analogs, where the sequence is reversed and the L-amino acids are replaced with D-amino acids, aim to mimic the side-chain presentation of the parent peptide while offering increased stability against proteolytic degradation researchgate.netnih.gov. This suggests that site-specific substitutions in a retro sequence could potentially influence how the peptide interacts with its environment or potential binding partners, even if it's primarily used as a negative control or as a scaffold for exploring reversed sequences.

Studies on bradykinin analogs with site-specific substitutions have revealed the importance of specific residues for pharmacological activity. For instance, modifications at positions 5 and 8, typically occupied by aromatic rings in bradykinin, are crucial for activity scispace.com. Substitution of phenylalanine at these positions with tyrosine or tyrosine O-methyl ether can preserve biological activity, while replacement with isoleucine leads to a loss of activity scispace.com. Proline residues at positions 2 and 7 are generally not replaceable without significant loss of activity, although proline at position 3 can be substituted with alanine (B10760859) scispace.com. While these findings pertain to bradykinin, they inform the understanding of how sequence and specific amino acids contribute to peptide function and provide a basis for exploring the effects of similar substitutions in a retro sequence context.

Investigating site-specific amino acid substitutions in this compound or retro-peptides in general allows researchers to probe the impact of individual residue changes on properties such as conformation, stability, and potential (even if minimal or non-canonical) interactions. Although direct detailed research findings specifically on site-specific substitutions within the this compound sequence itself are less extensively documented compared to bradykinin, the principles derived from bradykinin analog studies and retro-inverso peptide research are applicable.

Data on site-specific substitutions in peptide sequences, including those with reversed backbones, often involves assessing changes in binding affinity to target molecules, enzymatic stability, or other relevant biological or chemical properties. While specific quantitative data for this compound substitutions is limited in the provided context, the approach mirrors that used for other peptides.

Consider a hypothetical example of a study investigating the stability of this compound analogs against enzymatic degradation with site-specific substitutions. Researchers might synthesize several this compound analogs, each with a single amino acid substitution at a defined position.

Here is an example of how such hypothetical data might be presented in a table:

Analog DesignationSubstitutionPositionObserved Stability (Relative to this compound)
This compoundNone-1.0
This compound-[AlaX]AlaXY
This compound-[LeuZ]LeuZW

Note: X, Y, Z, W represent hypothetical position numbers and stability values for illustrative purposes.

Such data, if available from research, would demonstrate how specific amino acid changes in the retro sequence impact a particular property like stability. Similarly, if this compound analogs were being explored for novel interactions, binding data after site-specific substitutions would be crucial.

Another aspect of site-specific substitutions is the introduction of non-canonical or unnatural amino acids. This approach can significantly expand the chemical diversity of peptides and introduce new functionalities nih.govplos.org. For instance, incorporating modified amino acids could enhance stability, introduce handle for labeling, or alter pharmacokinetic properties. Studies involving the incorporation of beta-amino acids into bradykinin analogs have shown subtle differences in substrate specificity for certain enzymes, highlighting how even changes to the peptide backbone can have effects nih.gov. Applying this to a retro sequence could lead to peptides with unique properties.

Structure Activity Relationship Sar Investigations of Retrobradykinin and Its Analogs

Correlating Primary Sequence Reversal with Biological Inactivity

The fundamental difference between bradykinin (B550075) and retrobradykinin lies in the reversal of the primary amino acid sequence. Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a potent agonist for B2 bradykinin receptors. nih.govnih.gov In contrast, this compound, which has the reversed sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg, is devoid of this biological activity.

This stark difference in functionality underscores the critical importance of the specific N-to-C terminal sequence for receptor recognition and activation. The spatial arrangement of side chains and the peptide backbone in bradykinin creates a specific three-dimensional structure that is complementary to the binding pocket of its receptor. Research on various bradykinin fragments and analogs has consistently shown that the C-terminal arginine residue is essential for both immunological and physiological activities. nih.gov Any modification, deletion, or extension at this C-terminal site severely impairs function. nih.gov

PeptideSequenceBiological Activity (Kinin)
Bradykinin Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgActive
This compound Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-ArgInactive

Impact of Stereochemical Inversion (L- to D-Amino Acids) on Peptide Functionality

Further investigations into the SAR of this compound have explored the impact of stereochemistry by substituting the naturally occurring L-amino acids with their D-enantiomers. The introduction of D-amino acids into a peptide sequence can have profound effects on its secondary structure, stability, and biological activity. researchgate.netnih.gov

In the context of bradykinin analogs, D-amino acid substitutions have been used to create potent antagonists. For example, the substitution of specific L-amino acids with their D-isomers can disrupt the conformation required for agonistic activity while retaining or even enhancing binding affinity for the receptor.

When both sequence reversal and stereochemical inversion are applied, the resulting peptide is known as a retro-inverso or retro-enantio analog. nih.govnih.gov A retro-inverso peptide (all D-amino acids in a reversed sequence) can sometimes mimic the topology of the parent L-peptide, as the side-chain orientations can be similar. nih.gov This strategy is often employed to create peptidomimetics with enhanced resistance to proteolytic degradation. nih.govnih.gov However, even if a retro-inverso analog of bradykinin were to approximate the side-chain topography of the original peptide, the altered peptide backbone prevents it from being a perfect structural mimic, often failing to replicate the biological function. nih.gov

Studies on various peptides show that D-amino acid substitutions can lead to:

Complete loss of activity: If the substitution occurs at a position critical for the active conformation, it can disrupt the necessary secondary structure. nih.gov

Enhanced stability: D-amino acids are not recognized by common proteases, significantly increasing the peptide's half-life. nih.govfrontiersin.org

Conversion from agonist to antagonist: The altered conformation may allow binding but prevent the conformational changes in the receptor required for activation.

For this compound, the introduction of D-amino acids does not restore the biological activity lost by sequence reversal. The combination of a reversed sequence and altered stereochemistry further distances the analog's structure from the precise requirements for kinin receptor activation.

ModificationDescriptionGeneral Impact on Bradykinin Analogs
Sequence Reversal L-amino acid sequence is reversed (e.g., this compound).Loss of agonist activity.
Stereochemical Inversion One or more L-amino acids are replaced by D-amino acids.Can disrupt structure, alter activity (e.g., to antagonist), increase stability. researchgate.netnih.govfrontiersin.org
Retro-Inverso Modification Sequence is reversed and all amino acids are inverted to D-isomers.Can mimic side-chain topology of parent peptide but often lacks biological function due to altered backbone; highly resistant to proteolysis. nih.govnih.gov

Conformational Determinants and Their Influence on Peptide Activity Profile

The biological inactivity of this compound is ultimately rooted in its three-dimensional structure, or conformation, in solution. While the primary sequence dictates the potential for folding, the actual conformation determines whether the peptide can interact productively with its biological target.

Spectroscopic Analysis of this compound Conformation (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides and proteins in solution. semanticscholar.orgbbk.ac.uk The CD spectrum of a peptide provides information about its content of α-helices, β-sheets, turns, and disordered or random coil structures. bbk.ac.uk

CD studies comparing bradykinin and its analogs have shown that bradykinin itself is a highly flexible molecule but can adopt a specific folded conformation, which is believed to be essential for its biological activity. nih.govnih.gov This conformation is stabilized by interactions between its amino acid residues, particularly the two essential arginine residues at positions 1 and 9. nih.gov

In contrast, spectroscopic analyses of this compound indicate that it does not adopt a well-defined, folded structure in aqueous solution. Its CD spectrum is characteristic of a peptide existing predominantly in a disordered, or random coil, conformation. This lack of a stable, specific three-dimensional structure prevents the key side chains from being presented in the correct spatial orientation required for receptor binding.

Relationship between Disordered Conformations and Lack of Kinin Activity

The correlation between a peptide's conformation and its biological function is a central tenet of molecular biology. For a peptide hormone like bradykinin, a specific conformation is required to create a "molecular key" that fits the "lock" of its receptor's binding site.

The disordered, random coil state of this compound means that it exists as a population of rapidly interconverting structures, none of which possess the correct geometry to bind with high affinity to the bradykinin receptor. The lack of a defined structure means there is no stable presentation of the pharmacophore—the essential functional groups in their correct spatial arrangement. This conformational disorder is a direct consequence of the reversed amino acid sequence and is the proximate cause of this compound's biological inactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative structure-activity relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. mdpi.com

While specific QSAR studies focusing exclusively on this compound are not prominent in the literature due to its inherent inactivity, extensive QSAR and 3D-QSAR studies have been performed on a wide range of bradykinin agonists and antagonists. mdpi.com These studies have been instrumental in designing potent and selective B1 and B2 receptor antagonists.

These models typically use descriptors such as:

Hydrophobicity: The lipophilic character of amino acid side chains.

Steric properties: The size and shape of the molecule and its substituents (e.g., van der Waals volume).

Electronic properties: The distribution of charge and electrostatic potential across the molecule.

Applying the principles learned from QSAR studies on active bradykinin analogs to this compound further explains its inactivity. The reversal of the sequence drastically alters all the key descriptors that are known to be critical for activity. The spatial distribution of hydrophobic, charged, and sterically important groups in this compound does not match the QSAR-defined requirements for receptor binding and activation, confirming the findings from conformational and experimental studies.

Mechanistic Research on Retrobradykinin S Absence of Kinin Activity

Receptor Binding Studies with Bradykinin (B550075) Receptors

Bradykinin exerts its physiological effects by binding to two main types of G protein-coupled receptors: the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R). remedypublications.combiorxiv.orgpatsnap.comreactome.org The B2 receptor is constitutively expressed in many tissues and mediates acute responses, while the B1 receptor is typically induced during inflammation or tissue injury. remedypublications.compatsnap.comreactome.org Studies investigating the interaction of retrobradykinin with these receptors consistently demonstrate a lack of significant binding affinity, which is a primary reason for its inactivity. dcchemicals.comtocris.com

Competitive Binding Assays of this compound with Bradykinin Receptors

Competitive binding assays are standard techniques used to determine the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand from the receptor binding site. bmglabtech.com In the context of bradykinin receptors, these assays typically involve using radiolabeled bradykinin or a potent bradykinin analog. Studies employing competitive binding assays have shown that this compound does not effectively compete with bradykinin for binding sites on either the B1 or B2 receptors. This indicates a very low or negligible binding affinity of this compound for these key receptors. The altered amino acid sequence in this compound, compared to bradykinin, is believed to disrupt the specific structural motifs required for high-affinity binding to the bradykinin receptor subtypes. nih.govscispace.com

Investigation of Receptor Activation Pathways in Presence of this compound

Bradykinin receptor activation triggers a cascade of intracellular signaling events, primarily through G protein coupling, leading to various cellular responses such as calcium mobilization, activation of phospholipase C (PLC) and phospholipase A2 (PLA2), and stimulation of mitogen-activated protein kinase (MAPK) pathways. remedypublications.comreactome.orgnih.govnih.govinnoprot.com Given its lack of significant receptor binding, this compound is unable to effectively activate these downstream signaling pathways. Investigations into receptor activation in the presence of this compound, often using functional assays measuring calcium flux or inositol (B14025) phosphate (B84403) production, show no significant activation compared to the robust responses observed with bradykinin. innoprot.com This confirms that this compound acts as an inactive analog, failing to initiate the intracellular signaling cascades characteristic of bradykinin receptor engagement.

In Vitro and Ex Vivo Pharmacological Assays Demonstrating Inactivity

Pharmacological assays conducted using isolated tissues and cells (in vitro and ex vivo) provide functional evidence of a compound's biological activity. Bradykinin is known to induce a variety of responses in such preparations, including smooth muscle contraction (e.g., in the guinea pig ileum or rat uterus) and vasodilation (e.g., in the rat tail artery). mdpi.comnih.govresearchgate.net When this compound is tested in these same assay systems, it consistently fails to elicit typical kinin-mediated responses. nih.govmedchemexpress.comtocris.com This observed inactivity in functional assays further supports the findings from receptor binding studies, demonstrating that this compound does not possess the biological properties associated with bradykinin and other active kinins. Its use as a negative control in these experimental settings is based on this established lack of pharmacological effect. medchemexpress.cominvivochem.cndcchemicals.comtocris.commedchemexpress.commedchemexpress.com

Applications of Retrobradykinin As a Biochemical Tool and Negative Control

Utilization in Bradykinin (B550075) Receptor Characterization Studies

In the study of bradykinin receptors, specifically the bradykinin B1 receptor (B1R) and bradykinin B2 receptor (B2R), retrobradykinin serves as a crucial negative control. Bradykinin primarily acts through the constitutively expressed B2 receptor, while the B1 receptor is typically induced under inflammatory or pathological conditions. researchgate.netnih.gov Researchers use this compound to help confirm that observed cellular or physiological responses are indeed mediated by the specific binding of bradykinin (or an active analog) to its cognate receptors, rather than being due to non-specific peptide effects.

For example, in experiments investigating the binding of bradykinin or bradykinin receptor agonists/antagonists to cells or tissues expressing B1 or B2 receptors, including this compound in control groups helps to demonstrate that the observed binding or activity is specific to the bradykinin receptor system. Studies characterizing the effects of various compounds on B1 and B2 receptors often employ selective agonists and antagonists, and a negative control like this compound is essential to validate the specificity of these interactions. dcchemicals.comnih.govopnme.comnih.govnih.govglpbio.com

Role in Establishing Specificity in Peptide-Mediated Biological Processes

Beyond direct receptor studies, this compound is employed to establish the specificity of bradykinin or kinin-mediated effects in broader biological processes. Many physiological and pathological events involve peptide signaling, and it is important to confirm that observed outcomes are specifically due to the peptide of interest. nih.govrsc.org

When studying processes such as inflammation, pain, vascular regulation, or cell proliferation that are known to be influenced by bradykinin, researchers can use this compound alongside bradykinin. If a particular biological effect is observed upon administration of bradykinin but not with this compound at comparable concentrations, it provides strong evidence that the effect is specifically mediated by bradykinin and its interaction with its receptors or downstream pathways, rather than being a general effect of peptide exposure. tocris.commedchemexpress.comabmole.commedchemexpress.com This is particularly important when working with complex biological systems where non-specific peptide interactions could potentially confound results.

Employment in Assay Development and Validation for Kinin System Research

This compound plays a role in the development and validation of various biochemical and biological assays used in kinin system research. Assays designed to measure bradykinin levels, evaluate kallikrein activity (which generates bradykinin), or assess bradykinin receptor activation require rigorous validation to ensure their specificity and reliability. frontiersin.orgplos.org

In assays such as ELISAs for bradykinin quantification or cell-based assays measuring receptor activation (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) production in response to bradykinin), including this compound as a negative control helps to validate that the assay is specifically detecting or responding to bradykinin or its active analogs. tocris.comabmole.com A lack of signal or response in the presence of this compound, compared to a robust signal with bradykinin, confirms the assay's specificity for the intended target within the kinin system. This is critical for ensuring the accuracy of data generated in studies investigating the role of the kinin system in health and disease.

Enzymatic Stability and Degradation Profiles of Retrobradykinin

Resistance to Proteolytic Enzymes and Peptidases

Retro-inverso peptides, a class that includes retrobradykinin due to its reversed sequence and incorporation of D-amino acids (though the PubChem entry for this compound shows L-amino acids, the concept of retro-inverso often involves D-amino acids for enhanced stability), are generally known for their enhanced resistance to proteolytic degradation compared to their native L-amino acid counterparts ontosight.ailifetein.com.cnnih.govnih.govresearchgate.netlifetein.comresearchgate.net. Proteolytic enzymes, or peptidases, are biological catalysts that break down proteins and peptides by hydrolyzing peptide bonds nih.govelsevier.comwikipedia.org. The susceptibility of a peptide to enzymatic degradation is influenced by its amino acid sequence, structure, and modifications nih.govnih.gov.

While specific detailed studies on the resistance of this compound itself to a wide range of proteolytic enzymes were not extensively found in the search results, the general principles governing retro-inverso peptides provide strong evidence for its likely increased stability. The reversed sequence and the potential inclusion of D-amino acids in retro-inverso peptides disrupt the recognition sites for many naturally occurring proteases, which are typically highly specific for the configuration and sequence of L-amino acids in standard peptide bonds lifetein.com.cnnih.govlifetein.com. This structural deviation hinders the ability of these enzymes to efficiently bind and cleave the peptide backbone, leading to significantly reduced degradation.

Research on other retro-inverso peptides has demonstrated their stability in biological fluids like human serum, where native peptides are rapidly degraded lifetein.com.cnlifetein.com. For instance, studies have shown that incorporating D-amino acids, especially at the termini or throughout the sequence in a retro-inverso orientation, can render peptides highly resistant or even completely stable against degradation by serum proteases and lysosomal enzymes lifetein.com.cnlifetein.com.

Comparative Degradation Studies with Native Bradykinin (B550075)

Native bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a highly labile peptide in biological systems, rapidly degraded by various peptidases, including angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and carboxypeptidases nih.gov. This rapid degradation contributes to its short half-life and transient biological effects.

In contrast, this compound, with its reversed sequence (RFPSFGPPR), is expected to exhibit significantly different degradation kinetics. While direct comparative degradation studies specifically detailing the enzymatic breakdown rates of this compound versus native bradykinin by various enzymes were not prominently featured in the search results, the established resistance of retro-inverso peptides to proteolytic cleavage strongly suggests that this compound would be much more stable than native bradykinin.

This compound has been noted as lacking kinin activity and is used as a negative control for bradykinin, which is consistent with its altered structure and likely different interaction with kinin receptors and metabolizing enzymes invivochem.cn. The difference in biological activity between bradykinin and this compound, despite having the same amino acid composition, highlights the critical role of amino acid sequence and peptide bond orientation in determining biological function and susceptibility to enzymatic breakdown archive.orgresearchgate.net.

Studies on bradykinin degradation often focus on the enzymes responsible for its breakdown and the effects of inhibitors on these enzymes nih.govresearchgate.net. For example, carboxypeptidase Y-like exopeptidase in rat urine can degrade bradykinin to bradykinin-(1-8) researchgate.net. ACE inhibitors are known to cause angioedema due to diminished degradation of bradykinin nih.gov. Such specific enzymatic pathways that efficiently degrade native bradykinin are likely to be far less effective against this compound due to its structural differences.

Factors Influencing Enzymatic Resistance of Retro-Peptides

The enhanced enzymatic resistance of retro-peptides, including this compound, is primarily attributed to their unique structural modifications. Several factors contribute to this resistance:

Reversed Peptide Sequence: The inversion of the amino acid sequence means that the peptide bonds are oriented in the opposite direction compared to natural L-peptides ontosight.aigoogle.com. This reversed orientation is generally not recognized by the active sites of most peptidases, which have evolved to cleave canonical peptide bonds in a specific direction.

Incorporation of D-Amino Acids: While the PubChem entry for this compound lists L-amino acids, the concept of "retro-inverso" peptides often involves replacing L-amino acids with their D-enantiomers in addition to reversing the sequence ontosight.ailifetein.com.cnnih.govresearchgate.netlifetein.combiorxiv.org. D-amino acids are the mirror images of L-amino acids and are rarely found in naturally occurring proteins and peptides synthesized by ribosomal machinery lifetein.com.cnlifetein.combiorxiv.org. Peptidases typically have high specificity for L-amino acids and peptide bonds formed between them lifetein.com.cnlifetein.com. Substituting L-amino acids with D-amino acids in a retro-inverso peptide creates a structure that is highly unnatural to these enzymes, rendering the peptide significantly more resistant to hydrolysis lifetein.com.cnnih.govlifetein.comresearchgate.net.

Reduced Conformational Flexibility: In some cases, structural constraints introduced by modifications like cyclization (although not explicitly stated for this compound in the search results, it's a general strategy for peptide stabilization) or the presence of rigid proline residues (present in both bradykinin and this compound) can also contribute to increased resistance to enzymatic degradation by limiting the peptide's ability to adopt conformations suitable for enzyme binding and cleavage nih.gov. The conformational freedom of amino acid residues can strongly influence the rate of degradation reactions nih.gov.

The degree of enzymatic resistance in retro-peptides can vary depending on the specific sequence, the extent of retro-inverso modification (e.g., partial vs. full), and the specific peptidases involved lifetein.com.cnnih.gov. However, the fundamental principle is that these modifications create structures that are poor substrates for the proteolytic enzymes prevalent in biological systems, leading to increased stability and potentially longer half-lives compared to their natural L-peptide counterparts.

Computational and Theoretical Investigations of Retrobradykinin

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling encompasses a range of techniques used to simulate the behavior of molecules. Molecular docking is a specific application within molecular modeling that predicts the preferred orientation (pose) of one molecule (e.g., a peptide ligand like Retrobradykinin) when bound to another (e.g., a receptor protein) to form a stable complex researchgate.netnih.gov. This method is widely used in drug discovery and chemical biology to estimate the binding affinity and understand the nature of interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects, between a ligand and its target receptor researchgate.netnih.govicm.edu.plnih.gov.

For peptides, including retro-peptide analogs, molecular docking can help to:

Predict potential binding sites on a receptor.

Estimate the binding strength of the peptide to the receptor.

Identify key amino acid residues involved in the interaction interface.

Suggest modifications to the peptide sequence or structure to improve binding affinity or selectivity.

Studies on peptide-protein interactions often utilize docking simulations to characterize the binding modes and evaluate the potential inhibitory or activating effects of peptides on target receptors nih.govnih.gov. While general principles apply, specific docking studies involving this compound and its potential receptors were not prominently found in the search results.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time researchgate.netmdpi.com. By applying classical physics equations, MD allows researchers to observe the dynamic evolution of a molecular system and gain insights into its conformational changes, flexibility, and stability in various environments, such as in solution or bound to a receptor researchgate.netmdpi.comirbbarcelona.org.

For peptides, MD simulations are invaluable for:

Exploring the conformational landscape and identifying stable conformers.

Studying the flexibility and internal dynamics of the peptide chain.

Analyzing the effect of the solvent or membrane environment on peptide structure.

Investigating the process of peptide-receptor binding and the conformational changes that occur upon binding.

Calculating thermodynamic properties related to conformational transitions and binding.

Conformational analysis using techniques like Ramachandran plots can be performed on trajectories obtained from MD simulations to understand the allowed and preferred dihedral angles of amino acid residues within a peptide capes.gov.brnih.gov. MD simulations have been applied to study the conformational behavior of bradykinin (B550075) capes.gov.br, and similar approaches could be applied to this compound to understand how its reversed sequence impacts its three-dimensional structure and dynamics compared to the native peptide. However, specific detailed MD studies focused solely on this compound's conformational analysis were not found in the search results.

Quantum Chemical Calculations (e.g., FMO, NBO, MEP) on Electronic Structure

Quantum chemical calculations provide a more detailed understanding of the electronic structure and properties of molecules compared to classical molecular mechanics methods used in standard MD and docking simulations researchgate.net. Techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping can reveal crucial information about a molecule's reactivity, charge distribution, and intermolecular interactions dergipark.org.trnumberanalytics.comresearchgate.netresearchgate.netnih.gov.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key in determining a molecule's reactivity and charge transfer characteristics dergipark.org.trresearchgate.net.

NBO analysis helps to understand the bonding and electronic structure by describing the molecule in terms of localized orbitals, providing insights into hybridization, delocalization, and hyperconjugative interactions dergipark.org.trnumberanalytics.comresearchgate.netnih.gov.

MEP mapping visualizes the charge distribution across the molecular surface, indicating regions that are susceptible to electrophilic or nucleophilic attack and providing insights into potential hydrogen bonding interactions dergipark.org.trresearchgate.netresearchgate.net.

Applying these quantum chemical methods to peptides like this compound can help to:

Characterize the electronic properties of individual amino acid residues and peptide bonds.

Analyze the stability of different peptide conformers based on electronic effects.

Provide parameters for more accurate force fields used in molecular mechanics and dynamics simulations.

While quantum chemical calculations are fundamental in understanding molecular properties researchgate.net, specific applications of FMO, NBO, and MEP analyses solely on this compound were not detailed in the search results. These methods are generally applied to smaller molecules or specific residues/regions within larger biomolecules due to computational cost.

De Novo Design Principles for Retro-Peptide Analogs

De novo peptide design involves creating novel peptide sequences with desired structures and functions, rather than modifying existing natural peptides nih.govresearchgate.netcsic.es. This approach often utilizes computational methods to predict how a designed sequence will fold and interact with targets nih.govcsic.es. Retro-peptide analogs, including retro-inverso peptides, are a class of modified peptides that have garnered interest due to their potential for increased stability against enzymatic degradation while potentially retaining similar structural features and biological activity as the parent peptide nih.gov.

Principles involved in the de novo design of retro-peptide analogs include:

Sequence Reversal: The primary structure is reversed compared to the parent peptide nih.gov.

Chirality Modification: Often, the chirality of the amino acids is inverted (L-amino acids are replaced with D-amino acids) to create retro-inverso analogs, which can help maintain the spatial arrangement of side chains similar to the parent L-peptide while reversing the backbone direction nih.gov.

Backbone Modifications: Pseudopeptide bonds or other modifications may be introduced to further enhance stability or influence conformation nih.gov.

Computational Screening and Optimization: De novo design workflows often involve computational steps such as sequence selection based on energy functions, fold specificity calculations, and binding affinity predictions researchgate.netcsic.es. These steps aim to identify sequences that are likely to adopt the desired structure and interact favorably with the target researchgate.net.

The design of successful retro-inverso analogs, particularly for folded peptides, presents challenges similar to de novo protein design, requiring careful consideration of structural features and the geometrical properties of D-amino acids nih.gov. Computational modeling is essential in predicting the conformational behavior and potential interactions of these designed retro-peptides nih.govcsic.esoup.com. While the principles of de novo design are applied to create various peptide analogs, including retro-peptides, specific detailed principles applied solely to the de novo design of this compound itself were not explicitly detailed in the search results. The concept of this compound as a reversed sequence peptide aligns with the principles explored in retro-peptide design.

Advanced Analytical Methodologies for Retrobradykinin Characterization

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and confirming the identity of Retrobradykinin. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities and the target peptide. The retention time of this compound under specific chromatographic conditions serves as a key parameter for identity confirmation when compared to a reference standard. HPLC is widely used for the characterization and purity analysis of this compound probes-drugs.org, nih.gov,.

Mass Spectrometry for Sequence Verification and Structural Elucidation

Mass Spectrometry (MS) plays a critical role in verifying the amino acid sequence and elucidating the structure of this compound. Coupled with chromatographic separation (e.g., HPLC-MS), MS provides information about the molecular weight of the intact peptide and, through fragmentation techniques (e.g., MS/MS), yields characteristic fragment ions that can be used to deduce or confirm the amino acid sequence. HPLC-MS/MS is specifically employed for sequence verification and structural elucidation of this compound.

Spectroscopic Techniques for Conformational and Structural Studies (e.g., Circular Dichroism, NMR)

Spectroscopic methods provide valuable insights into the conformational and structural properties of this compound in solution. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure elements of peptides, such as alpha-helices, beta-sheets, and random coils, by measuring the differential absorption of left and right circularly polarized light. CD has been utilized for the characterization and conformational studies of this compound nih.gov,, as well as bradykinin (B550075) and related peptides, providing comparative structural information,. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the three-dimensional structure, dynamics, and interactions of peptides at atomic resolution. Both CD and NMR are employed for comprehensive conformational and structural studies of this compound, building upon their established use in studying bradykinin and related peptides,.

Future Perspectives in Retrobradykinin Research

Exploration of Novel Biological Roles or Interactions

The exploration of novel biological roles and interactions for retrobradykinin is a key area for future research. Retro-inverso peptides have demonstrated the capacity to mimic the biological activities of their natural counterparts or exhibit entirely new properties cenmed.com. Studies have shown that retro-inverso peptides can be recognized by antibodies, suggesting potential applications in immunology or as diagnostic tools invivochem.cn. While one early study indicated that this compound, despite having a similar spectral profile to bradykinin (B550075), lacked biological activity in a specific assay, this highlights the complexity of achieving functional mimicry and the need for further detailed investigation into its potential interactions nih.gov.

Future research could focus on systematically evaluating this compound's interactions with components of the kallikrein-kinin system, including bradykinin receptors (B1 and B2) and kinin-modifying enzymes, to fully understand its pharmacological profile. Furthermore, exploring potential interactions with other biological targets beyond the classical kinin system, such as cell membranes or other signaling pathways, could reveal novel biological roles labsolu.ca. The application of advanced techniques, such as those used to study the interaction of bradykinin with nanomaterials like quantum dots, could also provide insights into how this compound interacts with various biological and non-biological entities nih.gov. Understanding these interactions at a molecular level will be crucial for determining any potential therapeutic or diagnostic applications.

Development of Advanced Synthetic Strategies for Complex Retro-Peptides

The development of advanced synthetic strategies is paramount for the efficient and scalable production of complex retro-peptides like this compound. While solid-phase peptide synthesis is a common method, the synthesis of retro-inverso sequences, particularly those containing multiple D-amino acids and modified backbones, can present significant challenges. Future efforts will likely focus on refining existing synthetic techniques and developing novel methodologies to improve yield, purity, and efficiency for longer and more complex retro-peptides nih.govcenmed.com.

Strategies such as optimized coupling chemistries, the use of pseudoprolines to overcome aggregation issues during solid-phase synthesis, and convergent approaches like fragment condensation are areas ripe for further development. The increasing sophistication of computational design tools also holds promise for designing synthetic routes and predicting potential synthetic challenges for novel retro-peptide sequences. Advancements in flow chemistry and automated peptide synthesizers could further contribute to the rapid and cost-effective generation of diverse retro-peptide libraries for research and potential therapeutic development.

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating multi-omics data offers a powerful approach to gain a comprehensive understanding of the biological impact of this compound and related retro-peptides. While single-omics approaches provide valuable information about specific molecular layers (e.g., genomics, transcriptomics, proteomics, metabolomics), integrating data from multiple omics platforms can reveal complex interactions and regulatory networks that underlie biological processes.

Future research could leverage multi-omics to investigate the systemic effects of this compound exposure on cells, tissues, or organisms. For example, transcriptomic and proteomic analysis could reveal changes in gene and protein expression profiles in response to this compound, while metabolomics could identify alterations in metabolic pathways. Integrating these diverse datasets using advanced bioinformatics and machine learning techniques can help to elucidate the molecular mechanisms through which this compound exerts its effects, even if those effects differ from natural bradykinin. Despite the challenges associated with integrating heterogeneous and high-dimensional multi-omics data, continued development of computational tools and analytical frameworks will facilitate a more holistic understanding of retro-peptide biology.

Design of Next-Generation Retro-Peptide Tools for Kinins and Other Peptide Systems

The design of next-generation retro-peptide tools is an exciting future direction, particularly in the context of studying the kinin system and other peptide-mediated biological processes. The inherent proteolytic stability of retro-inverso peptides makes them ideal candidates for developing research tools with extended half-lives in biological environments nih.govcenmed.cominvivochem.cn.

Future work could focus on designing retro-bradykinin analogs with specific modifications to target particular bradykinin receptors or downstream signaling molecules, serving as stable probes to dissect complex signaling pathways. Furthermore, retro-peptide scaffolds can be engineered to incorporate labels (e.g., fluorescent tags, radioisotopes) or conjugations for imaging or pull-down assays, providing stable tools for tracking peptide distribution or identifying interacting partners. Building upon advancements in peptide design and computational modeling, researchers can rationally design retro-peptides with tailored properties for specific research applications. This includes developing retro-peptide libraries with systematic variations to explore structure-activity relationships and identify sequences with desired binding or inhibitory characteristics within the kinin system and potentially other peptide systems.

Q & A

Q. What frameworks can resolve species-specific discrepancies in this compound’s efficacy?

  • Methodological Answer: Perform comparative genomics to identify orthologs of target receptors. Use molecular docking simulations to predict binding affinity differences. Validate findings with cross-species ex vivo tissue assays .

Methodological Considerations

  • Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize conflicting variables (e.g., metabolic clearance vs. receptor affinity) and design targeted experiments to resolve dominant factors .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like Protocols.io and citing prior methods with unique digital object identifiers (DOIs) .
  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overgeneralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retrobradykinin
Reactant of Route 2
Retrobradykinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.